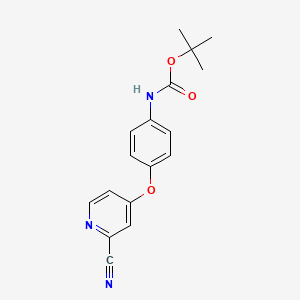
Tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate is a chemical compound with the molecular formula C17H17N3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring, which is further connected to a cyanopyridinyl group through an oxygen atom.
Métodos De Preparación
The synthesis of tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyphenyl carbamate and 2-cyanopyridine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Coupling Reaction: The key step in the synthesis is the coupling reaction between the 4-hydroxyphenyl carbamate and 2-cyanopyridine, facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Análisis De Reacciones Químicas
Tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the cyanopyridinyl group.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the cyanopyridinyl group are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis of the carbamate group can be achieved using acidic or basic conditions, leading to the formation of the corresponding amine and carbon dioxide.
Aplicaciones Científicas De Investigación
Tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (2-cyanopyridin-4-yl)carbamate: This compound has a similar structure but lacks the phenyl ring, which may result in different chemical and biological properties.
Tert-butyl (4-hydroxyphenyl)carbamate: This compound has a hydroxyl group instead of the cyanopyridinyl group, leading to different reactivity and applications.
Tert-butyl (4-aminophenyl)carbamate:
Propiedades
Fórmula molecular |
C17H17N3O3 |
|---|---|
Peso molecular |
311.33 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(2-cyanopyridin-4-yl)oxyphenyl]carbamate |
InChI |
InChI=1S/C17H17N3O3/c1-17(2,3)23-16(21)20-12-4-6-14(7-5-12)22-15-8-9-19-13(10-15)11-18/h4-10H,1-3H3,(H,20,21) |
Clave InChI |
ROOPPJUDIVRTAN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=CC(=NC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13502570.png)
![2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one](/img/structure/B13502577.png)

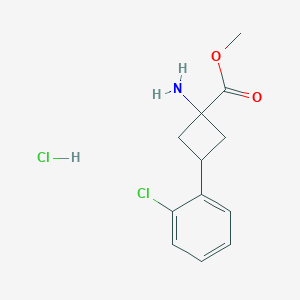

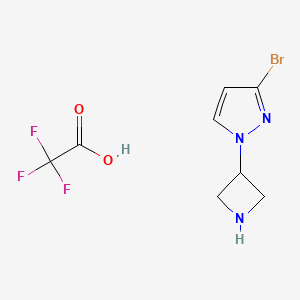
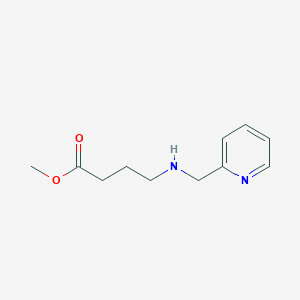
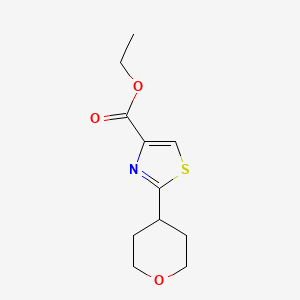
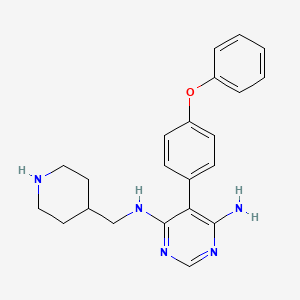
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid](/img/structure/B13502632.png)
![benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B13502636.png)
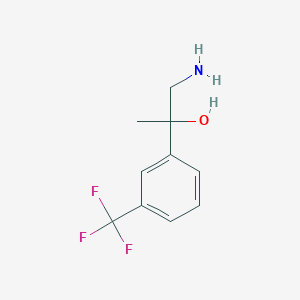
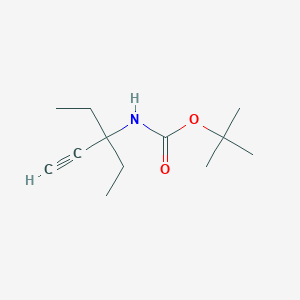
![(1-Methyl-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13502665.png)
